molecular formula C7H14ClNO2 B2388035 2-[(1S,2R)-2-Aminocyclopentyl]acetic acid;hydrochloride CAS No. 1969288-25-2

2-[(1S,2R)-2-Aminocyclopentyl]acetic acid;hydrochloride

Cat. No.: B2388035
CAS No.: 1969288-25-2
M. Wt: 179.64
InChI Key: OUAWTTUUAOPHGL-RIHPBJNCSA-N
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Description

2-[(1S,2R)-2-Aminocyclopentyl]acetic acid;hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 and a molecular weight of 179.64 g/mol. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S,2R)-2-Aminocyclopentyl]acetic acid;hydrochloride typically involves the following steps:

    Cyclopentylation: The starting material, cyclopentanone, undergoes a reaction with ammonia to form 2-aminocyclopentanone.

    Acetylation: The 2-aminocyclopentanone is then acetylated using acetic anhydride to form 2-acetylaminocyclopentanone.

    Hydrolysis: The acetyl group is hydrolyzed to yield 2-aminocyclopentylacetic acid.

    Hydrochloride Formation: Finally, the 2-aminocyclopentylacetic acid is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions and catalysts to increase yield and purity. The process is typically carried out in batch reactors with strict control over temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

2-[(1S,2R)-2-Aminocyclopentyl]acetic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and sodium cyanide (NaCN) are commonly employed.

Major Products Formed

    Oxidation: Formation of 2-nitrocyclopentylacetic acid.

    Reduction: Formation of 2-aminocyclopentylmethanol.

    Substitution: Formation of 2-azidocyclopentylacetic acid or 2-cyanocyclopentylacetic acid.

Scientific Research Applications

2-[(1S,2R)-2-Aminocyclopentyl]acetic acid;hydrochloride is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme-substrate interactions and protein-ligand binding.

    Medicine: As a potential therapeutic agent for the treatment of neurological disorders.

    Industry: In the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 2-[(1S,2R)-2-Aminocyclopentyl]acetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Rac-[(1R,2S)-2-aminocyclopentyl]acetic acid hydrochloride
  • Rac-[(1R,2S,4R)-2-amino-4-hydroxycyclobutyl]acetic acid hydrochloride
  • Rac-[(1R,3S)-3-aminocyclopentyl]acetic acid hydrochloride

Uniqueness

2-[(1S,2R)-2-Aminocyclopentyl]acetic acid;hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a carboxylic acid group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various research applications .

Properties

IUPAC Name

2-[(1S,2R)-2-aminocyclopentyl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c8-6-3-1-2-5(6)4-7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAWTTUUAOPHGL-RIHPBJNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)N)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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